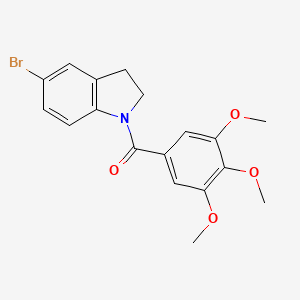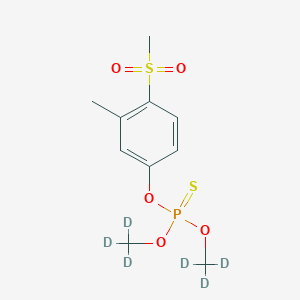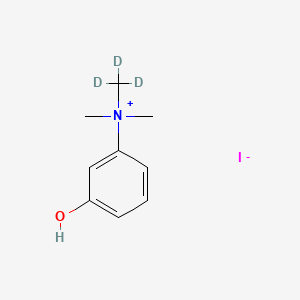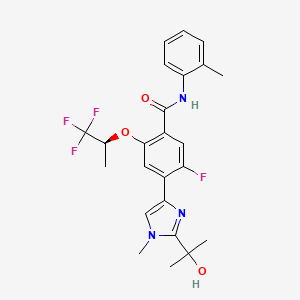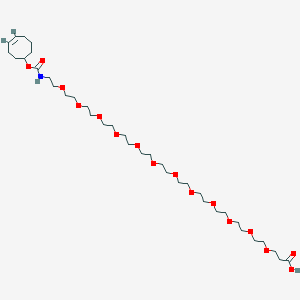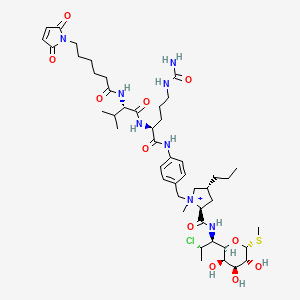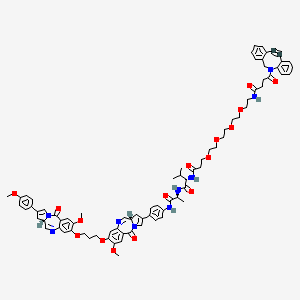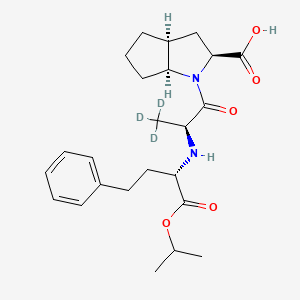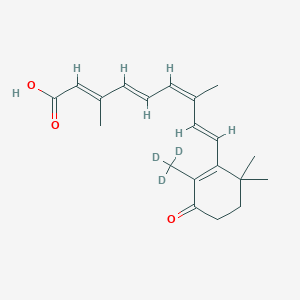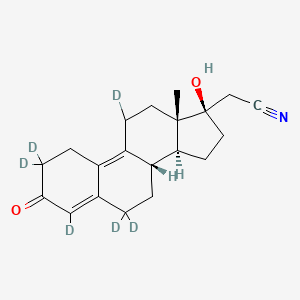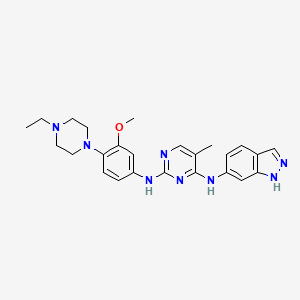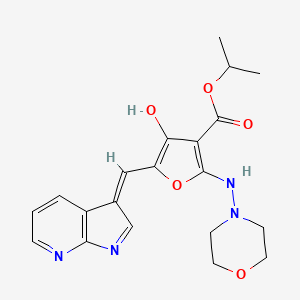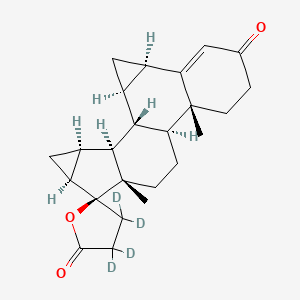
Drospirenone-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Drospirenone-d4 is a deuterated form of drospirenone, a synthetic progestin used primarily in oral contraceptives. The deuterium atoms replace hydrogen atoms in the molecule, which can help in pharmacokinetic studies by providing a stable isotope for tracing and quantification. Drospirenone itself is known for its anti-mineralocorticoid and antiandrogenic properties, making it useful in various hormonal therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of drospirenone-d4 involves the incorporation of deuterium atoms into the drospirenone molecule. This can be achieved through several methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The process typically involves the following steps:
Starting Material: The synthesis begins with a suitable steroidal precursor.
Deuterium Incorporation: The precursor undergoes catalytic hydrogenation in the presence of deuterium gas or deuterated solvents to replace hydrogen atoms with deuterium.
Purification: The resulting this compound is purified using chromatographic techniques to ensure the desired isotopic purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the steroidal precursor are subjected to catalytic hydrogenation using deuterium gas.
Optimization: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield and isotopic purity.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Drospirenone-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted this compound derivatives with various functional groups.
Scientific Research Applications
Drospirenone-d4 has several scientific research applications:
Pharmacokinetic Studies: Used as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drospirenone.
Metabolic Pathway Analysis: Helps in studying the metabolic pathways of drospirenone by tracking the deuterium-labeled compound.
Drug Development: Assists in the development of new drugs by providing insights into the behavior of drospirenone in biological systems.
Analytical Chemistry: Used in analytical methods such as mass spectrometry for the quantification and identification of drospirenone and its metabolites.
Mechanism of Action
Drospirenone-d4, like drospirenone, exerts its effects through several mechanisms:
Progesterone Receptor Agonist: Binds to progesterone receptors, mimicking the effects of natural progesterone.
Anti-mineralocorticoid Activity: Blocks aldosterone receptors, leading to increased sodium and water excretion.
Antiandrogenic Activity: Inhibits androgen receptors, reducing the effects of male hormones.
These actions result in the suppression of ovulation, regulation of menstrual cycles, and treatment of conditions like acne and premenstrual dysphoric disorder .
Comparison with Similar Compounds
Drospirenone-d4 can be compared with other similar compounds:
Drospirenone: The non-deuterated form, used widely in oral contraceptives.
Spironolactone: A diuretic with similar anti-mineralocorticoid and antiandrogenic properties.
Ethinyl Estradiol: Often combined with drospirenone in oral contraceptives for its estrogenic effects.
Uniqueness
This compound’s uniqueness lies in its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms allows for precise tracking and quantification in biological systems, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C24H30O3 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-3',3',4',4'-tetradeuterio-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione |
InChI |
InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+/m1/s1/i5D2,8D2 |
InChI Key |
METQSPRSQINEEU-MIWNBHHDSA-N |
Isomeric SMILES |
[2H]C1(C(=O)O[C@@]2(C1([2H])[2H])[C@H]3C[C@H]3[C@@H]4[C@@]2(CC[C@H]5[C@H]4[C@H]6C[C@H]6C7=CC(=O)CC[C@]57C)C)[2H] |
Canonical SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


